4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid
CAS No.: 1389553-66-5
Cat. No.: VC4338625
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.37
* For research use only. Not for human or veterinary use.
![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid - 1389553-66-5](/images/structure/VC4338625.png)
Specification
CAS No. | 1389553-66-5 |
---|---|
Molecular Formula | C16H15N3O4S |
Molecular Weight | 345.37 |
IUPAC Name | 4-ethyl-3-(1H-indazol-4-ylsulfamoyl)benzoic acid |
Standard InChI | InChI=1S/C16H15N3O4S/c1-2-10-6-7-11(16(20)21)8-15(10)24(22,23)19-14-5-3-4-13-12(14)9-17-18-13/h3-9,19H,2H2,1H3,(H,17,18)(H,20,21) |
Standard InChI Key | FRAZIYIQAIENIP-UHFFFAOYSA-N |
SMILES | CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a benzoic acid backbone substituted at the 3-position with a sulfamoyl group () bridged to a 1H-indazol-4-yl moiety and at the 4-position with an ethyl group. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. Key structural identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 4-ethyl-3-(1H-indazol-4-ylsulfamoyl)benzoic acid | |
Molecular Formula | ||
Molecular Weight | 345.37 g/mol | |
SMILES | CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3 | |
InChI Key | FRAZIYIQAIENIP-UHFFFAOYSA-N |
The indazole moiety contributes aromaticity and hydrogen-bonding capacity, while the sulfamoyl group enhances solubility and target affinity.
Spectral and Analytical Data
Characterization of this compound relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve distinct signals for the ethyl group ( 1.13 ppm, triplet), aromatic protons ( 6.88–7.88 ppm), and carboxylic acid ( 11.60 ppm) .
-
Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 345.37.
-
HPLC: Purity assessments (>99%) ensure suitability for biological testing .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid involves multi-step organic reactions, adapted from methodologies used for analogous sulfonamides :
-
Indazole Synthesis: Cyclization of hydrazine derivatives with ortho-substituted benzenes forms the indazole core.
-
Sulfonation: Reaction with chlorosulfonic acid introduces the sulfamoyl group.
-
Coupling: EDCI-mediated amide coupling links the sulfonated indazole to 4-ethylbenzoic acid.
Example Reaction Scheme:
Industrial Considerations
Scale-up production prioritizes green chemistry principles:
-
Continuous Flow Reactors: Enhance yield and safety by optimizing reaction parameters (temperature, residence time).
-
Waste Minimization: Catalytic methods reduce hazardous byproducts .
Biological Activities and Mechanism of Action
Enzyme Inhibition
Sulfonamide derivatives are renowned for inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. The sulfamoyl group () acts as a zinc-binding motif, displacing water molecules in the enzyme’s active site. Comparative studies show:
Enzyme Target | Compound Class | Inhibition Constant (Ki) | Reference |
---|---|---|---|
CA IX | Sulfonamides | 5–50 nM | |
CA II | Indazole-sulfonamides | 10–100 nM |
This selective inhibition disrupts pH regulation in hypoxic tumors, potentiating apoptosis.
Anticancer Effects
Indazole moieties synergize with sulfonamides to enhance antitumor activity:
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2.
-
Cell Cycle Arrest: Blockade at G2/M phase via PLK4 inhibition (IC <10 nM in analogs) .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume